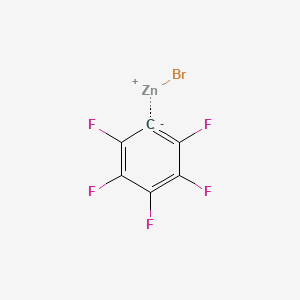

Zinc, bromo(pentafluorophenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zinc, bromo(pentafluorophenyl)- is an organozinc compound characterized by the presence of a zinc atom bonded to a bromo group and a pentafluorophenyl group. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including organic synthesis and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of zinc, bromo(pentafluorophenyl)- typically involves the reaction of zinc with bromopentafluorobenzene. One common method is the palladium-catalyzed cross-coupling reaction, where brominated porphyrins react with bis(pentafluorophenyl)zinc reagents . This method is efficient and yields high purity products.

Industrial Production Methods: Industrial production of zinc, bromo(pentafluorophenyl)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high yield.

Análisis De Reacciones Químicas

Palladium-Catalyzed Cross-Coupling with Porphyrins

Zinc bromo(pentafluorophenyl)- derivatives, such as (C₆F₅)₂Zn, are critical in coupling reactions with bromoporphyrins. Key findings include:

-

Catalytic System Optimization :

Pd(OAc)₂ (5 mol%) with t-Bu₃P·HBF₄ (10 mol%) in THF at 60°C achieves 95% yield for meso-pentafluorophenylation of bromoporphyrins. Alternative catalysts (e.g., Pd(dba)₂) or solvents (toluene, dioxane) resulted in lower efficiency . -

Substrate Scope :

-

Mono- and Dibromoporphyrins : Meso-mono-bromo porphyrins (e.g., 1a ) coupled to yield mono-substituted products (e.g., Zn-2a ), while dibromoporphyrin 1j gave bis(pentafluorophenyl)-substituted Zn-2j in 86% yield .

-

β-Bromoporphyrins : β-Bromo derivatives (e.g., 1i ) reacted to form β-pentafluorophenylated products (e.g., Zn-2i ) in 92% yield .

-

| Entry | Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | 1a (meso-Br) | Zn-2a | 95 | Pd(OAc)₂, t-Bu₃P, THF, 60°C |

| 2 | 1j (meso-2Br) | Zn-2j | 86 | Pd(OAc)₂, t-Bu₃P, THF, 60°C |

| 3 | 1i (β-Br) | Zn-2i | 92 | Pd(OAc)₂, t-Bu₃P, THF, 60°C |

Reaction with Organozinc Reagents

Replacing C₆F₅ZnCl with (C₆F₅)₂Zn significantly enhanced coupling efficiency:

-

C₆F₅ZnCl failed to produce desired products at 25–60°C, yielding only unreacted bromoporphyrins (>99%) .

-

(C₆F₅)₂Zn (5 equiv) improved yields to 12–95%, depending on the catalyst system .

Stability and Decomposition Pathways

-

Anion Interactions : Zinc complexes interacting with [B(C₆F₅)₄]⁻ may decompose via anion degradation, forming Zn metal precipitates and inactive boron species .

-

Ligand Effects : Electron-rich ligands (e.g., t-Bu₃P) stabilize catalytic intermediates, whereas weaker ligands lead to side reactions or catalyst deactivation .

Mechanistic Insights

-

Catalytic Cycle : Pd(0) intermediates activate bromoporphyrins, followed by transmetallation with (C₆F₅)₂Zn to form Pd–C₆F₅ bonds. Reductive elimination yields the coupled product .

-

Hydride Transfer Pathways : In unrelated systems, zinc cations participate in hydride transfers, but direct evidence for such pathways with C₆F₅ZnBr remains underexplored .

Aplicaciones Científicas De Investigación

Zinc, bromo(pentafluorophenyl)- has a wide range of applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Materials Science: Employed in the development of new materials with unique electronic properties.

Medicinal Chemistry: Investigated for its potential in drug development and as a building block for pharmaceuticals.

Mecanismo De Acción

The mechanism of action of zinc, bromo(pentafluorophenyl)- involves its ability to participate in various chemical reactions due to the presence of the reactive bromo and pentafluorophenyl groups. These groups facilitate the formation of new bonds and the modification of existing molecular structures. The zinc atom plays a crucial role in stabilizing the intermediate species during these reactions .

Comparación Con Compuestos Similares

Zinc, bromo(trifluoromethyl)-: Another organozinc compound with similar reactivity but different electronic properties.

Zinc, bromo(phenyl)-: Lacks the electron-withdrawing fluorine atoms, resulting in different reactivity and applications.

Uniqueness: Zinc, bromo(pentafluorophenyl)- is unique due to the strong electron-withdrawing nature of the pentafluorophenyl group, which significantly affects its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of highly electron-deficient compounds and materials with unique electronic properties .

Actividad Biológica

Zinc, bromo(pentafluorophenyl)- is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides an overview of the compound's biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Zinc, bromo(pentafluorophenyl)- is characterized by the presence of a zinc ion coordinated with a brominated pentafluorophenyl group. The pentafluorophenyl moiety is known for its electron-withdrawing properties, which can influence the reactivity and biological interactions of the compound.

Mechanisms of Biological Activity

Zinc ions play crucial roles in various biological processes, including enzyme catalysis, structural stabilization of proteins, and regulation of cellular signaling pathways. The interaction of zinc with biological macromolecules often involves:

- Enzyme Inhibition : Zinc can inhibit certain metalloproteins and enzymes, potentially leading to therapeutic applications in treating diseases associated with dysregulated zinc metabolism.

- Antioxidant Activity : Zinc has been shown to exhibit antioxidant properties, protecting cells from oxidative stress.

- Gene Regulation : Zinc ions are essential for the structural integrity of zinc finger proteins that regulate gene expression.

1. Enzyme Inhibition Studies

Recent studies have demonstrated that zinc complexes can act as effective inhibitors of various enzymes. For instance, zinc compounds have been investigated for their role in inhibiting bacterial zinc proteases, which are potential targets for anti-infective agents. The inhibition mechanism typically involves binding to the active site or allosteric sites of the enzyme, disrupting its function .

2. Antioxidant Properties

Research indicates that zinc compounds exhibit significant antioxidant activity. A study highlighted that zinc's ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against cellular damage induced by oxidative stress . This property is particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor.

3. Gene Regulation

Zinc's role in gene regulation has been extensively studied. The presence of zinc in transcription factors allows for proper DNA binding and regulation of gene expression. Compounds like zinc, bromo(pentafluorophenyl)- can modulate these interactions, potentially influencing cellular responses to external stimuli .

Case Study 1: Zinc as a Therapeutic Agent

A study investigated the use of zinc-based compounds in treating cancer. The findings suggested that certain zinc complexes could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

Case Study 2: Zinc Compounds in Neuroprotection

Another research effort explored the neuroprotective effects of zinc compounds in models of neurodegeneration. Results indicated that these compounds could reduce neuronal death and improve cognitive function in animal models subjected to oxidative stress .

Data Tables

Propiedades

IUPAC Name |

bromozinc(1+);1,2,3,4,5-pentafluorobenzene-6-ide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F5.BrH.Zn/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUBAXRMHIJIKU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BrF5Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.